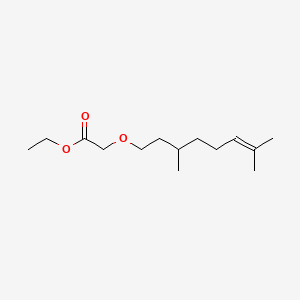
Ethyl ((3,7-dimethyl-6-octenyl)oxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rhizome, is a compound widely used in various applications, including as a feed additive for animals . This compound is derived from the rhizome of the turmeric plant, which is known for its vibrant yellow color and numerous health benefits.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of turmeric extract involves the extraction of active compounds from the rhizome of Curcuma longa L. This process typically includes:
Drying and Grinding: The rhizomes are dried and ground into a fine powder.
Solvent Extraction: The powder is then subjected to solvent extraction using solvents such as ethanol or methanol to obtain the turmeric extract.
Filtration and Concentration: The extract is filtered to remove any solid impurities and then concentrated to obtain a more potent form of the extract.
Industrial Production Methods
Industrial production of turmeric extract involves large-scale extraction processes, which may include:
Supercritical Fluid Extraction: This method uses supercritical carbon dioxide as a solvent to extract the active compounds from the turmeric rhizome. This method is preferred for its efficiency and ability to produce high-purity extracts.
Steam Distillation: This method is used to obtain turmeric oil by distilling the turmeric rhizome with steam. The steam helps to release the essential oils from the plant material, which are then collected and condensed.
化学反応の分析
Types of Reactions
Turmeric extract undergoes various chemical reactions, including:
Oxidation: Turmeric extract can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: Substitution reactions can take place, where functional groups in the turmeric extract are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of curcumin, the primary active compound in turmeric extract. These derivatives can have different properties and applications depending on the specific reaction conditions used.
科学的研究の応用
Turmeric extract has a wide range of scientific research applications, including:
Chemistry: In chemistry, turmeric extract is used as a natural dye and as a reagent in various chemical reactions.
Biology: In biological research, turmeric extract is studied for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: In medicine, turmeric extract is investigated for its potential therapeutic effects in treating conditions such as arthritis, cancer, and cardiovascular diseases.
Industry: In the food industry, turmeric extract is used as a natural colorant and flavoring agent. It is also used in the cosmetic industry for its skin-enhancing properties.
作用機序
The mechanism of action of turmeric extract involves several molecular targets and pathways:
Antioxidant Activity: Turmeric extract exerts its effects by scavenging free radicals and reducing oxidative stress in cells.
Anti-inflammatory Pathways: It inhibits the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase, reducing inflammation.
Antimicrobial Effects: Turmeric extract disrupts the cell membranes of bacteria and fungi, leading to their death.
Cancer Pathways: It modulates various signaling pathways involved in cell proliferation, apoptosis, and metastasis, making it a potential anti-cancer agent.
類似化合物との比較
Similar Compounds
Curcumin: The primary active compound in turmeric extract, known for its potent antioxidant and anti-inflammatory properties.
Ginger Extract: Derived from the rhizome of Zingiber officinale, ginger extract shares similar anti-inflammatory and antioxidant properties with turmeric extract.
Boswellia Extract: Obtained from the resin of Boswellia serrata, this extract is known for its anti-inflammatory effects and is often compared to turmeric extract.
Uniqueness
Turmeric extract is unique due to its wide range of bioactive compounds, including curcumin, demethoxycurcumin, and bisdemethoxycurcumin. These compounds contribute to its diverse therapeutic effects and make it a valuable compound in various fields of research and industry.
特性
CAS番号 |
84681-90-3 |
|---|---|
分子式 |
C14H26O3 |
分子量 |
242.35 g/mol |
IUPAC名 |
ethyl 2-(3,7-dimethyloct-6-enoxy)acetate |
InChI |
InChI=1S/C14H26O3/c1-5-17-14(15)11-16-10-9-13(4)8-6-7-12(2)3/h7,13H,5-6,8-11H2,1-4H3 |
InChIキー |
SCBMFUVUMCIJSO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COCCC(C)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















